molecular formula C10H4O4 B14721115 Naphthalene-1,4,5,8-tetrone CAS No. 11063-25-5

Naphthalene-1,4,5,8-tetrone

Cat. No.: B14721115
CAS No.: 11063-25-5
M. Wt: 188.14 g/mol
InChI Key: PCWMTXMBFZQDHV-UHFFFAOYSA-N
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Description

Direct Synthetic Routes to Naphthalene-1,4,5,8-tetrone (C10H4O4)

Direct synthesis of this compound typically involves the oxidation of a reduced naphthalene (B1677914) precursor. A notable strategy involves a multi-step sequence starting from commercially available naphthalene-1,5-diol. mdpi.com This process includes the perhydrogenation of the diol, followed by oxidation to yield a decalin-1,5-dione. mdpi.com This dione (B5365651) can then be converted to a bis(trimethylsilyloxy)diene precursor. mdpi.com The crucial final step is the air oxidation of this precursor, which yields a hexahydronaphthalene-1,5-dione, a close structural analogue of the target tetrone. mdpi.com This pathway highlights that creating the tetrone structure often relies on the controlled oxidation of a pre-formed, hydrogenated naphthalene ring system.

Another approach involves the synthesis of the isomeric naphthalene-1,2,3,4-tetrone, which utilizes a [2+2+2] cycloaddition reaction to construct the tetracarbonyl-derivatized naphthalene core before imide formation. beilstein-journals.org While not producing the 1,4,5,8-isomer, this method demonstrates the principle of building the core structure with the required functionalities in place.

Precursor-Based Synthesis Strategies for this compound Derivatives

Derivatives of this compound are most commonly synthesized from versatile and accessible precursors. These methods allow for the introduction of a wide range of functional groups, leading to materials with tailored properties.

Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) is a fundamental building block for many this compound analogues. rsc.org It is an important preliminary product for manufacturing dyestuffs. google.com The primary synthesis of NTDA itself involves the oxidation of pyrene (B120774). google.com Once obtained, NTDA serves as the starting point for a variety of derivatives, most notably naphthalene diimides (NDIs).

Naphthalene diimides (NDIs) are a major class of derivatives synthesized from NTDA. The most common method is a condensation reaction between NTDA and primary amines. beilstein-journals.org This reaction is typically performed at elevated temperatures in a solvent like acetic acid to yield the target NDI. beilstein-journals.org This approach is effective for creating a wide range of NDIs with different N-substituents, which can be used as model compounds for studying molecular layer epitaxy. rsc.org

Reactant 1Reactant 2ConditionsProduct ClassReference
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA)HexylamineRefluxing acetic acidN-hexyl substituted NDI beilstein-journals.org
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA)AnilineRefluxing acetic acidN-phenyl substituted NDI beilstein-journals.org
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA)N,N'-dihexylamine-N,N′-dihexyl-NTCDI rsc.org
Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA)N,N'-diphenylamine-N,N′-diphenyl-NTCDI rsc.org

Oxidative reactions are central to the synthesis of the naphthalene tetrone core and its precursors. The synthesis of Naphthalene-1,4,5,8-tetracarboxylic acid (NTC), the hydrolyzed form of NTDA, is achieved through the oxidation of pyrene or its derivatives. google.com One route involves converting pyrene to 1,3,6,8-tetrahalogenopyrene, which is then transformed into a pyrenetetrone derivative through oxidative dehalogenation in oleum, and finally oxidized to NTC. google.com Another method uses nitric acid to oxidize periacenaphthindenones in a lower aliphatic carboxylic acid at temperatures above 100°C. google.com Furthermore, substituted naphthalenes like naphthalene-1,5-diol can be oxidized using reagents like tetra-n-propylammonium perruthenate (TPAP) to form dione structures, which are key intermediates. mdpi.com

Halogenation of the naphthalene core provides reactive handles for further functionalization. For example, 1,4,5,8-tetrabromonaphthalene (B3277424) can be synthesized from Naphthalene-1,4,5,8-tetracarboxylic dianhydride. chemicalbook.com The process involves treating a solution of the dianhydride with bromine at elevated temperatures. chemicalbook.com Similarly, starting with 1,3-dibromonaphthalene (B1599896) allows for the synthesis of 1,3-disubstituted naphthalene derivatives through reactions with various nucleophiles. researchgate.net These halogenated intermediates are crucial for creating polysubstituted naphthalene derivatives, as the halogens can be replaced to introduce other functional groups. researchgate.net

Starting MaterialReagentsConditionsProductReference
Naphthalene-1,4,5,8-tetracarboxylic dianhydrideNaOH, H₂O, Bromine90-95°C, 24 h1,4,5,8-Tetrabromonaphthalene chemicalbook.com
Tetrabromonaphthalenet-BuOK, THF-1,3-Dibromonaphthalene researchgate.net
1,3-DibromonaphthaleneSodium methoxide-1,3-Dimethoxynaphthalene researchgate.net

Polynitrogenated naphthalenes are important precursors for amino-substituted derivatives. Specifically, 1,4,5,8-naphthalenetetramine (B3049753) is prepared by the reduction of 1,4,5,8-tetranitronaphthalene. acs.org The synthesis of the tetranitro compound can be achieved through regioselective dinitration of protected 1,5-naphthalenediamine (B122787) derivatives, followed by deprotection. acs.org For instance, bis(phenylmethyl) 1,5-naphthalenediylcarbamate can be dinitrated using a mixture of nitric acid and sodium nitrite (B80452) in acetic acid at elevated temperatures to produce the 4,8-dinitro derivative. acs.org This dinitro compound is a key intermediate on the path to tetranitro- and subsequently tetraamino-naphthalene systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11063-25-5

Molecular Formula

C10H4O4

Molecular Weight

188.14 g/mol

IUPAC Name

naphthalene-1,4,5,8-tetrone

InChI

InChI=1S/C10H4O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H

InChI Key

PCWMTXMBFZQDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies for Naphthalene 1,4,5,8 Tetrone and Its Core Analogues

Precursor-Based Synthesis Strategies for Naphthalene-1,4,5,8-tetrone Derivatives

Synthesis of Tetraethynylnaphthalene Derivatives

The first successful synthesis of 1,4,5,8-tetraethynylnaphthalene derivatives has been reported. rsc.orgrsc.org The process involves a sequence of reactions starting from diiodonaphthoquinone. rsc.org

A key step in this synthesis is the Sonogashira reaction, a cross-coupling reaction that forms carbon-carbon bonds. rsc.org For the synthesis of the phenylethynyl derivative, using diiodonaphthoquinone instead of a dibromide precursor in the Sonogashira reaction at room temperature resulted in a significantly improved yield. rsc.org

The structural analysis of the synthesized 1,4,5,8-tetraethynylnaphthalene derivatives revealed that the molecules adopt distorted conformations to minimize steric repulsion between the bulky substituents. rsc.orgrsc.org These distortions include the expansion of the substituents, twisting of the naphthalene (B1677914) core, and bending of the acetylene (B1199291) units. rsc.orgrsc.org In the crystalline state, these distorted structures are stabilized by intermolecular C–H⋯π interactions. rsc.org

Table 1: Synthesis of 1,4,5,8-Tetraethynylnaphthalene Derivatives

Starting Material Key Reaction Product Notable Feature

Regioselective Synthesis and Isomer Control in Naphthalene-tetrone Architectures

The regioselective synthesis of naphthalenetetramine salts, which are valuable precursors to nitrogen-containing arenes like this compound, has been achieved. acs.org This method allows for the controlled synthesis of specific isomers, which is crucial for their application. The process involves a sequence of regioselective dinitration, deprotection, and reduction starting from protected derivatives of 1,5-naphthalenediamine (B122787). acs.org

This approach avoids many of the shortcomings of previously reported syntheses of these compounds. acs.org For instance, the synthesis of 1,4,5,8-naphthalenetetramine (B3049753) tetrahydrochloride is accomplished by the reduction of 4,8-dinitro-1,5-naphthalenediamine using tin(II) chloride dihydrate in ethanol (B145695) and concentrated hydrochloric acid. acs.org

Optimization of Synthetic Pathways for Scalability and Purity

For practical applications, the synthesis of this compound and its analogues must be scalable and yield high-purity products. One common precursor, 1,4,5,8-tetrabromonaphthalene (B3277424), is typically synthesized through the bromination of naphthalene using bromine in the presence of a catalyst like iron or aluminum bromide in a solvent such as acetic acid. Industrial-scale production often employs similar bromination reactions with careful control of reaction conditions to maximize yield and purity.

The purification of the product is commonly achieved through recrystallization. 1,4,5,8-Tetrabromonaphthalene is a key intermediate for creating more complex molecules, including core-functionalized naphthalene diimides, through reactions like nucleophilic substitution.

An efficient, four-step synthesis suitable for large-scale preparation has been developed for a related dione (B5365651), starting from commercially available 1,5-dihydroxynaphthalene. mdpi.com A key step in this sequence is the air oxidation of a bis(trimethylsilyloxy)diene precursor. mdpi.com

Reactivity and Reaction Mechanisms of Naphthalene 1,4,5,8 Tetrone Systems

Electrochemical Behavior and Redox Chemistry of Naphthalene-1,4,5,8-tetrones

Naphthalene-1,4,5,8-tetrone and its derivatives are characterized by their electron-deficient aromatic core, a consequence of the four strongly electron-withdrawing carbonyl groups. This feature dominates their electrochemical behavior, making them excellent candidates for applications in materials science, particularly as n-type semiconductors and components in electrochromic devices. nih.gov

Investigation of Redox Potentials and Electron Transfer Processes

The redox chemistry of systems related to this compound, such as core-substituted naphthalenediimides (cNDIs), has been extensively studied to understand the influence of the molecular structure on their electron-accepting properties. The unsubstituted naphthalene (B1677914) diimide (NDI) core, for instance, exhibits a reduction potential that makes its radical anion readily accessible. nist.gov The introduction of electron-donating or electron-withdrawing substituents directly onto the naphthalene core significantly modulates the redox potentials.

Electron-donating substituents, such as alkoxy or amino groups, increase the electron density of the aromatic system, which in turn raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). unige.ch This results in a negative shift of the reduction potentials, making the molecule more difficult to reduce. Conversely, the introduction of electron-withdrawing groups, like cyano substituents, enhances the π-acidity of the naphthalene core, leading to a positive shift in the reduction potentials and making the molecule a better electron acceptor. unige.ch

The electrochemical properties of these systems can be fine-tuned not only by the nature of the core substituents but also by modifications at the imide positions. While imide substituents generally have a smaller impact on the optical properties, they can still play a role in tuning the opto-electronic characteristics of NDI molecules. rsc.org

A detailed investigation into a series of core-functionalized naphthalene diimides revealed a clear correlation between the electron-donating ability of the substituents and the measured reduction potentials. aalto.fi The following table summarizes the key electrochemical data for a selection of these related compounds.

CompoundSubstituentFirst Reduction Potential (V vs. Fc/Fc+)Second Reduction Potential (V vs. Fc/Fc+)LUMO Energy (eV)HOMO Energy (eV)
Unsubstituted NDI-H-0.79Not reported-4.01-7.07
Dialkoxy-cNDI-OR-0.98Not reported-3.82-6.16
Tetracyano-NDI-CNNot reportedNot reportedNot reportedNot reported

Table 1: Electrochemical data for selected naphthalenediimide derivatives. Data sourced from various studies on core-substituted naphthalenediimides. unige.ch

Mechanisms of Electrochemical Reduction and Oxidation

The electrochemical reduction of this compound systems typically proceeds in a stepwise manner, involving the formation of a radical anion and subsequently a dianion. In aprotic media, the reduction of related tetralone derivatives has been shown to be an irreversible process involving the transfer of two electrons. researchgate.net The process is often diffusion-controlled, as indicated by the linear relationship between the peak current and the square root of the scan rate in cyclic voltammetry experiments. researchgate.net

For core-substituted naphthalenediimides, the reduction potentials and the stability of the resulting anionic species are highly dependent on the nature of the substituents and the pH of the medium in aqueous solutions. aalto.fi The reduction of the neutral species leads to the formation of a radical anion. Further reduction generates a dianion, which can be protonated in one or two steps depending on the substituent and the pH. aalto.fi The anion radical, however, is generally found to be unprotonated across a wide pH range. aalto.fi

The oxidation of these electron-deficient systems is, as expected, a more challenging process. For unsubstituted NDIs, the oxidation is often not detectable within the typical solvent window. unige.ch However, the introduction of strong electron-donating groups into the core can raise the Highest Occupied Molecular Orbital (HOMO) energy sufficiently to allow for observable oxidation waves in the cyclic voltammogram. unige.ch

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the strong electron-withdrawing nature of the four carbonyl groups, which renders the naphthalene ring highly electrophilic. This makes the system susceptible to nucleophilic attack, while electrophilic substitution on the aromatic core is generally disfavored.

The electron-poor character of the naphthalene core in the tetrone facilitates nucleophilic aromatic substitution reactions. Nucleophiles can add to the electron-deficient carbon atoms of the ring, leading to the formation of substituted derivatives. The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid from naphthalene and carbon dioxide, for example, proceeds through a nucleophilic reaction on a palladium salt intermediate. google.com

In contrast, electrophilic aromatic substitution on the this compound ring is expected to be extremely difficult due to the deactivating effect of the four carbonyl groups. Standard electrophilic substitution reactions that are common for naphthalene itself, such as nitration, halogenation, and Friedel-Crafts reactions, are unlikely to proceed under normal conditions. wordpress.comlibretexts.org Naphthalene typically undergoes electrophilic attack preferentially at the α-position (C1) due to the formation of a more stable carbocation intermediate. onlineorganicchemistrytutor.comscribd.comyoutube.com However, the strong deactivation by the tetrone functionality would significantly raise the activation energy for such a reaction.

Hydrolytic Stability and Kinetic Analysis of Anhydride (B1165640) Formation and Hydrolysis

The hydrolytic stability of systems related to this compound, specifically 1,4,5,8-naphthalenetetracarboxylic dianhydride, has been the subject of detailed kinetic studies. These investigations provide valuable insights into the stability of the anhydride rings and the mechanisms of their formation and cleavage.

In aqueous solution, the hydrolysis of 1,4,5,8-naphthalenetetracarboxylic dianhydride is a sequential process. In basic conditions, the hydrolysis first yields the 1,4,5,8-naphthalene diacid monoanhydride, which then undergoes further hydrolysis to the 1,4,5,8-naphthalenetetracarboxylic acid. unige.ch The second-order rate constant for the alkaline hydrolysis of the first anhydride ring is significantly higher, by a factor of about 200, than that for the second ring opening. unige.ch

Water-catalyzed hydrolysis also occurs, leading to a pH-dependent equilibrium mixture of the dianhydride, monoanhydride, and the fully hydrolyzed tetracarboxylic acid. unige.ch The rate constant for the water-catalyzed hydrolysis of the dianhydride is approximately 25 times greater than that for the monoanhydride. unige.ch In strongly acidic solutions, the equilibrium shifts towards the formation of the dianhydride, making it the major species. unige.ch

The formation of the anhydride from the corresponding carboxylic acid is also a key process. Kinetic and equilibrium data suggest that anhydride formation proceeds predominantly through the fully protonated species of both the tetracarboxylic acid and the diacid monoanhydride. unige.ch

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient nature of the double bonds within the this compound system suggests its potential to act as a dienophile in Diels-Alder reactions. While specific studies on the cycloaddition reactions of this compound are not widely reported, the reactivity of related quinone systems provides a useful analogy. The Diels-Alder reaction of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with various dienes has been shown to occur across the external quinone double bond. rsc.org

For naphthalene itself, Diels-Alder reactions are generally challenging due to the aromatic stabilization of the diene system. However, these reactions can be promoted under certain conditions, such as in the presence of a Lewis acid catalyst or under high pressure. kpfu.ruumich.edu The reaction of naphthalene with N-phenylmaleimide, for instance, can be catalyzed by gallium chloride at room temperature. kpfu.ru Given the electron-withdrawing nature of the carbonyl groups in this compound, it is expected to be a more reactive dienophile than unsubstituted naphthalene, potentially undergoing cycloaddition reactions under milder conditions.

Substituent Effects on Reaction Pathways and Selectivity

Substituents on the naphthalene core can exert a profound influence on the reactivity and selectivity of reactions involving this compound systems. As discussed in the context of electrochemical properties, electron-donating and electron-withdrawing groups directly impact the electron density of the aromatic ring.

In the case of core-substituted naphthalenediimides, the introduction of electron-donating substituents generally leads to a decrease in the electron-accepting ability of the molecule, as reflected in their less positive reduction potentials. unige.ch Conversely, electron-withdrawing substituents enhance the π-acidity of the core. unige.ch These electronic perturbations are expected to have a corresponding effect on the nucleophilic and electrophilic reactivity of the system. For instance, electron-donating groups would likely decrease the susceptibility of the ring to nucleophilic attack, while electron-withdrawing groups would further deactivate the ring towards electrophilic substitution.

The position of the substituents is also crucial. For naphthalene derivatives, the position of substitution can direct further reactions. libretexts.org In the context of naphthalenediimides, the placement of substituents can influence the planarity of the molecule and its ability to participate in intermolecular interactions, which in turn affects its bulk properties and potential applications in materials. rsc.org For example, the combination of certain core and imide substituents can lead to significant red-shifts in the absorption spectra upon film formation, indicating strong intermolecular donor-acceptor interactions. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalene 1,4,5,8 Tetrone Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy provides critical insights into the molecular structure of Naphthalene-1,4,5,8-tetrone. The key vibrational modes are associated with its carbonyl groups and the aromatic system.

In the Fourier-Transform Infrared (FT-IR) spectrum, the most prominent features are the strong absorption bands corresponding to the C=O stretching vibrations. Due to the presence of four ketone groups on the naphthalene (B1677914) core, these bands are typically observed in the region of 1600-1750 cm⁻¹. The exact positions can be influenced by the solid-state packing environment and any intermolecular interactions. For instance, in related quinone structures, these C=O stretching frequencies are sensitive indicators of the electronic environment.

Raman spectroscopy , being complementary to FT-IR, is particularly useful for identifying vibrations of the non-polar C=C bonds within the aromatic naphthalene core. These stretching vibrations typically appear in the 1500-1650 cm⁻¹ range. The symmetric nature of the molecule can lead to distinct selection rules, making some modes Raman-active while being IR-inactive, and vice-versa. Theoretical calculations on related structures help in assigning the observed vibrational frequencies to specific atomic motions, such as in-plane and out-of-plane bending of C-H bonds and skeletal deformations of the fused rings.

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions and Excited States

The electronic properties of this compound are governed by its extended π-conjugated system and the presence of four carbonyl groups. UV-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule. Typically, such compounds exhibit strong absorptions in the UV region corresponding to π → π* transitions of the aromatic system. Weaker, longer-wavelength absorptions in the visible or near-UV region can also be present, which are attributed to n → π* transitions involving the non-bonding lone-pair electrons on the oxygen atoms of the carbonyl groups. These transitions are crucial in defining the color and photochemical reactivity of the compound.

Information on the photoluminescence of the parent this compound is not widely documented. However, derivatives such as naphthalenediimides (NDIs) are known for their distinct photophysical properties, including fluorescence. The excited states of these molecules are often subject to processes like intersystem crossing and internal conversion, which dictate their luminescence quantum yields and lifetimes.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for confirming the molecular structure of organic compounds in solution. For this compound, the key nuclei are ¹H and ¹³C.

¹H NMR: Due to the high symmetry of the molecule (D₂h point group in its idealized planar form), all four protons on the naphthalene ring are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp signal (a singlet). The chemical shift of this proton would be in the aromatic region, typically downfield due to the deshielding effect of the adjacent electron-withdrawing carbonyl groups.

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. In a symmetrical structure, three distinct carbon signals would be expected: one for the carbonyl carbons (C=O), one for the carbons bearing a proton (C-H), and one for the quaternary carbons at the ring junctions. The carbonyl carbons would resonate at a significantly downfield chemical shift (typically >180 ppm), which is characteristic of ketone functionalities.

X-ray Crystallography for Solid-State Architectures

X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the arrangement of molecules in the solid state.

Determination of Crystal Packing Motifs and Intermolecular Interactions

Crystallographic studies on this compound reveal its solid-state arrangement. rsc.orgiucr.org The compound crystallizes in the monoclinic space group P2₁/n with two molecules per unit cell. iucr.org The packing is primarily driven by a combination of van der Waals forces and electrostatic interactions. In the crystal lattice, molecules often arrange in a stacked fashion, a common motif for planar aromatic systems. rsc.org These stacks are characterized by specific intermolecular distances and orientations that maximize attractive forces, such as π-π interactions between the electron-deficient naphthalene cores. The electron-withdrawing nature of the four carbonyl groups significantly influences these interactions. C-H···O interactions, where a hydrogen atom from one molecule interacts with a carbonyl oxygen from a neighboring molecule, can also play a role in stabilizing the crystal structure.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.510(4)
b (Å) 13.220(5)
c (Å) 4.855(4)
β (°) 110.00(50)
Z 2

Data sourced from a 1982 study by Herbstein et al., as cited in subsequent research. rsc.orgiucr.org

Analysis of Molecular Distortions and Planarity in Solid State

While often depicted as a perfectly flat molecule, the solid-state structure of this compound can exhibit minor deviations from planarity. These distortions arise from the balance between intramolecular steric strain and the forces of intermolecular crystal packing. Analysis of bond lengths and angles shows values consistent with a structure possessing alternating single and double bonds within the fused ring system, modified by the electron-withdrawing effects of the carbonyls. The C=O bond lengths are typical for ketones, while the C-C bonds of the naphthalene core may show slight variations depending on their position relative to the carbonyl groups. The planarity of the naphthalene ring system itself is generally maintained, but slight puckering or twisting can occur to optimize packing efficiency in the crystal lattice.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. This compound, being a highly electron-deficient molecule, can be readily reduced to form a radical anion (a molecule with an extra, unpaired electron).

EPR spectroscopy of the this compound radical anion would provide information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's g-value would be characteristic of an organic π-radical. Furthermore, the interaction of the unpaired electron with the magnetic nuclei in the molecule (hyperfine coupling), particularly the four equivalent protons, would lead to a distinct splitting pattern in the EPR spectrum. This pattern, a quintet, would confirm that the spin density is equally distributed over the four proton-bearing carbon atoms, consistent with the molecule's high symmetry. Such studies are fundamental to understanding the electronic structure of its reduced states, which is relevant to its application in organic electronics and energy storage materials.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics of this compound Compounds

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the ultrafast events that occur in a molecule after it absorbs light. This method allows for the direct measurement of the lifetimes of electronically excited states, providing critical insights into the various de-excitation pathways, such as fluorescence, intersystem crossing, internal conversion, and electron transfer. For this compound and its derivatives, understanding these dynamics is crucial for evaluating their potential in applications like organic electronics and photocatalysis, where the fate of the excited state dictates the efficiency of the desired process.

The study of the excited state dynamics of this compound is particularly compelling due to its unique electronic structure. The naphthalene core is substituted with four strongly electron-withdrawing ketone groups, which significantly influences the energy levels and decay pathways of the excited states. While specific time-resolved fluorescence data for this compound is not extensively reported in the literature, the behavior of structurally related compounds, particularly naphthalenediimides (NDIs), provides a strong basis for predicting its photophysical properties.

Research on NDIs reveals that these molecules typically exhibit very low fluorescence quantum yields and exceptionally short excited-state lifetimes, often in the picosecond to nanosecond range. This is attributed to highly efficient non-radiative decay channels that outcompete fluorescence emission. One of the primary deactivation pathways is intersystem crossing from the lowest singlet excited state (S₁) to a nearby triplet state (T₁). The strong electron-accepting nature of the core, enhanced by the imide or, in the case of the tetrone, the ketone functionalities, facilitates this process.

Transient absorption spectroscopy often complements time-resolved fluorescence measurements by monitoring the absorption of the transient species generated after photoexcitation, including the excited singlet state, the triplet state, and any charge-transfer states. Studies on naphthalene-based azo dyes, for instance, have revealed multiple excited-state lifetimes corresponding to different decay processes, ranging from sub-picosecond to several hundred picoseconds. rsc.orgnih.gov For example, transient absorption spectroscopy of certain naphthalene-based azo dyes identified four distinct excited-state lifetimes: < 1 ps, ~3 ps, ~13 ps, and ~200 ps, indicating a complex series of relaxation events. rsc.orgnih.gov

Furthermore, the photophysical properties can be significantly influenced by the molecular environment and substitution pattern. For instance, the presence of electron-donating or electron-withdrawing substituents on the naphthalene core can alter the energy of the excited states and the rate of intersystem crossing. In a study on substituted trans-naphthalene azo moieties, it was observed that increasing the electron-donating strength of a substituent led to longer-lived excited states.

A related compound, naphthalene-1,4,5,8-tetracarboxylic acid dianhydride, has been reported to have a fluorescence lifetime of 5.6 ns. rsc.org This value, while longer than that of many NDI derivatives, still points to efficient non-radiative decay processes. It is anticipated that this compound would exhibit even faster excited-state decay due to the enhanced electron-withdrawing character of the four ketone groups compared to the dianhydride.

The following table presents representative data on the excited-state lifetimes of various naphthalene derivatives, illustrating the typical timescales observed in these systems. It is important to note that this data is for related compounds and serves as a reference for the expected photophysical behavior of this compound.

Compound/SystemExcited State Lifetime(s)TechniqueReference
Protonated Naphthalene-based Azo Dyes< 1 ps, ~3 ps, ~13 ps, ~200 psTransient Absorption Spectroscopy rsc.orgnih.gov
Substituted trans-Naphthalene Azo Dyes~0.7-1.5 ps, ~3-4 ps, 20-40 psTransient Absorption Spectroscopy
Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride5.6 nsTime-Resolved Photoluminescence rsc.org

Theoretical and Computational Investigations of Naphthalene 1,4,5,8 Tetrone Electronic Structure

Quantum Chemical Approaches (Density Functional Theory, Hartree-Fock) for Electronic Properties

Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for investigating the electronic properties of molecules. These ab initio calculations provide a foundational understanding of molecular structure, orbital energies, and electron distribution. While detailed DFT and HF studies specifically for Naphthalene-1,4,5,8-tetrone are limited, the principles can be understood from extensive research on the naphthalene (B1677914) core.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using various DFT and HF methods. For instance, using DFT with the aug-cc-pVQZ basis set, the HOMO-LUMO gap of naphthalene was computed to be 4.75 eV. Other DFT studies have reported similar gaps of 4.71 eV and 4.74 eV. A molecule with a large HOMO-LUMO gap is generally considered chemically hard and less reactive, whereas a smaller gap indicates a softer, more reactive molecule.

For this compound, the presence of four strongly electron-withdrawing carbonyl (ketone) groups is expected to significantly lower the energies of both the HOMO and LUMO compared to the parent naphthalene. This substantial modification would likely result in a smaller HOMO-LUMO gap, enhancing its electron-accepting capabilities and making it a candidate for applications in organic electronics.

The analysis of molecular orbitals and electron density provides a map of where electrons are most likely to be found within a molecule, which is key to understanding chemical reactivity.

In naphthalene, the HOMO is characterized by significant π-delocalization across the entire aromatic structure. The frontier electron density, which indicates the most probable location for an electrophilic attack, is highest at the alpha positions (1, 4, 5, and 8).

For this compound, the addition of oxygen atoms at these alpha positions drastically alters the electron density distribution. The high electronegativity of oxygen pulls electron density from the naphthalene core, particularly from the carbon atoms of the carbonyl groups. This creates a highly electron-deficient aromatic system with significant positive charge localization on the carbonyl carbons. The LUMO is expected to be localized primarily on this electron-deficient π-system, highlighting the molecule's strong electron-acceptor character.

Chemical bonding analysis reveals the nature of the interactions between atoms. In the parent naphthalene molecule, the structure is stabilized by a resonance energy of 61 kcal/mol. First-principle calculations show that the bond lengths between equivalent atoms in the free molecule can differ by 0.0001–0.002 Å.

In this compound, the framework is defined by the fused aromatic rings and the four ketone groups. The key features of its chemical bonding would be the strong, polarized carbon-oxygen double bonds (C=O) and the altered carbon-carbon bonds within the aromatic system. The electron-withdrawing nature of the ketones would induce significant changes in the bond lengths and electron populations across the naphthalene skeleton compared to the unsubstituted molecule. The chemical bond in the crystal structure is influenced by both intramolecular and intermolecular interactions.

Charge Transfer Integral Calculations and Dynamic Disorder Analysis in Organic Semiconductors

Charge transfer integrals are a critical parameter in evaluating the efficiency of charge transport in organic semiconductors. These calculations quantify the electronic coupling between adjacent molecules in a crystal, which determines how easily an electron or hole can hop from one molecule to another.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental measurements. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions.

For this compound, computational modeling could predict its characteristic absorption bands. Given its extended π-system and electron-deficient nature, it is expected to have distinct electronic transitions in the visible or near-UV range. Such calculations would be invaluable for understanding its photophysical properties and identifying it in various environments. While specific computational spectroscopic predictions for the tetrone were not found, the general methodologies are well-established.

Modeling of Intermolecular Interactions, Aggregation Behavior, and Crystal Growth

Understanding intermolecular interactions is essential for predicting how molecules pack in a crystal, which in turn dictates the material's bulk properties. Computational modeling can simulate these interactions to predict crystal structures, aggregation behavior, and growth mechanisms.

For this compound, a predicted crystal structure has been reported. rsc.org The calculations indicate a monoclinic crystal system with the space group P21/n. rsc.org The lattice energy, a measure of the stability of the crystal lattice, was calculated to be -124.7 kJ/mol. rsc.org The modeling of such crystals involves accounting for various intermolecular forces, which for this compound would include van der Waals forces and, crucially, C-H···O interactions between the hydrogen atoms on one molecule and the electronegative oxygen atoms on a neighboring molecule. These interactions would strongly influence the molecular packing and aggregation.

Molecular dynamics simulations have been used to predict the crystal shape of the parent naphthalene, which aligns with experimental observations. Similar advanced techniques could be applied to this compound to model its crystal growth from solution or vapor, providing a deeper understanding of its material properties.

Organic Electronic Materials

The electron-deficient nature of the NTCDA core, when converted into NDI derivatives, provides exceptional n-type semiconducting properties, which are essential for the fabrication of various organic electronic devices.

Development of Organic Semiconductors for Field-Effect Transistors (OFETs)

Derivatives of 1,4,5,8-naphthalenetetracarboxylic dianhydride are extensively used to synthesize n-type organic semiconductors for OFETs. The resulting NDI-based materials are valued for their high electron mobility and environmental stability. The performance of these semiconductors can be finely tuned by modifying the imide substituents and the naphthalene core. For instance, fluorination of the NDI backbone is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates stable electron transport in air.

Research has demonstrated that OFETs fabricated with NDI derivatives exhibit impressive performance. For example, devices using NDI derivatives functionalized with halogenated phenyl groups have achieved electron mobilities as high as 2.2 × 10⁻¹ cm²V⁻¹s⁻¹ in ambient conditions. The choice of substituents significantly influences the molecular packing in the solid state, which in turn dictates the charge transport efficiency of the material.

Table 1: Performance of Selected NDI-based Organic Field-Effect Transistors

NDI Derivative Substrate Treatment Electron Mobility (μe) On/Off Ratio
NDI-FAN N-octadecylphosphonic acid (ODPA) 2.2 × 10⁻¹ cm²V⁻¹s⁻¹ > 10³

Components in Organic Photovoltaic (OPV) Devices and Organic Photodetectors

In the realm of solar energy, NTCDA and its NDI derivatives are recognized as strong electron-accepting molecules, making them suitable for use in OPV devices and organic photodetectors. ossila.com NDIs are frequently employed as non-fullerene acceptors (NFAs) in the active layer of organic solar cells, offering advantages such as tunable energy levels and strong light absorption in the visible spectrum. rsc.org

Co-deposited films of NTCDA with metals like indium have been shown to form excellent electron transporting layers for photovoltaic devices due to their high electrical conductivity. ossila.com Furthermore, a naphthalene diimide-based cationic polyelectrolyte, synthesized from NTCDA, has been successfully used as a cathode interlayer in both fullerene and non-fullerene polymer solar cells, enhancing their power conversion efficiencies. psecommunity.org In the field of photodetectors, a soluble NDI derivative has been used as an acceptor material in a solution-processed bulk-heterojunction UV photodetector, demonstrating a high photo-to-dark current ratio and fast response times.

Electron Transport Materials (ETMs) in Optoelectronic Devices

The high electron affinity (around 4.0 eV) and favorable LUMO energy levels of NTCDA and its NDI derivatives make them excellent electron transport materials (ETMs) for a variety of optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). ossila.comrsc.org An effective ETM facilitates the efficient extraction and transport of electrons from the active layer to the cathode, a crucial process for device performance.

Studies have shown that co-deposited films of NTCDA and indium serve as a highly effective electron transporting layer. ossila.com In perovskite solar cells, both small molecule and polymeric ETMs based on the NDI structure are considered among the most promising materials for achieving high-performance and stable devices. rsc.org Theoretical studies have also explored the design of novel ETMs by incorporating heteroatoms like boron into the NDI structure, predicting enhanced electron mobility and improved interfacial properties with the acceptor layer in organic solar cells. rsc.org

Energy Storage and Conversion Technologies

The redox-active nature of the naphthalene-tetrone core structure is harnessed in the development of materials for next-generation energy storage and conversion systems.

Redox-Active Materials for Battery Electrodes

The ability of the naphthalene core to undergo reversible redox reactions makes its derivatives promising candidates for organic electrode materials in lithium-ion batteries. These organic materials offer a more sustainable alternative to traditional inorganic cathodes. A polymer derived from 1,4,5,8-naphthalenetetraol, which is structurally related to the reduced form of this compound, has been investigated as a positive electrode material. This lithiated polymer demonstrated stable cycling up to 4.2 V and a reversible capacity of 60 mAh/g. researchgate.net

More complex derivatives have also been synthesized to improve performance. For instance, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) was grafted onto nickel phthalocyanine (B1677752) to create a novel anode material. This modification significantly improved the material's conductivity and stability in the electrolyte, leading to a high initial discharge capacity and excellent cycling stability. nih.gov Metal-organic frameworks (MOFs) synthesized using NTCDA as a ligand have also been explored as anode materials, with a Li/Ni-NTC complex showing initial discharge capacities of 1084 mAh/g. researchgate.net

Table 2: Electrochemical Performance of this compound Derivative-Based Battery Electrodes

Electrode Material Application Initial Discharge Capacity Cycling Performance Current Density
Lithiated 1,4,5,8-naphthalenetetraol formaldehyde polymer Cathode 60 mAh/g Stable cycling to 4.2 V Not Specified
TNTCDA-NiPc Anode 859.8 mAh/g 135.3% capacity retention after 379 cycles 2 A/g
NTCDA Anode 247.4 mAh/g - 2 A/g

Application in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells, NTCDA and its derivatives can play a crucial role in enhancing photovoltaic performance. sigmaaldrich.com They can be used either as part of the dye (sensitizer) itself or as an anchoring unit to bind the dye to the semiconductor surface (e.g., TiO₂). Naphthalene imides have been investigated as novel p-type sensitizers for NiO-based DSSCs. rsc.org These materials, featuring a diphenylamine donor connected to a 1,8-naphthalene imide chromophore, showed good efficiency in p-type DSSCs.

Another approach involves using derivatives of the related 1,4-naphthoquinone structure as photosensitizers. For example, 2-bromo-3-(methylamino)naphthalene-1,4-dione has been used to sensitize TiO₂ nanorod-based photoanodes, where it acts as a donor-π-acceptor photosensitizer, contributing to effective light harvesting and charge transport. nih.gov The inclusion of naphthalene and anthracene units as π-bridges in triphenylamine-based dyes has also been studied to suppress charge recombination, a key factor in improving the power conversion efficiency of DSSCs. rsc.org

Future Research Directions and Emerging Paradigms for Naphthalene 1,4,5,8 Tetrone Chemistry

Design and Synthesis of Novel Naphthalene-tetrone Architectures with Tuned Functionalities

The advancement of naphthalene-1,4,5,8-tetrone applications is intrinsically linked to the ability to synthesize novel architectures with precisely controlled properties. Future research will likely focus on overcoming the synthetic challenges associated with this highly reactive quinone system and developing methods for introducing a wide array of functional groups.

A primary synthetic route to the core structure involves the oxidation of pyrene (B120774) to 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), which serves as a key precursor. wikipedia.org The development of controlled oxidation methods that can convert functionalized 1,4,5,8-tetrasubstituted naphthalenes directly into their corresponding tetrones is a significant area for future exploration. Research into synthetic strategies for related naphthalene (B1677914) systems provides a roadmap for this endeavor. For instance, methods for the regioselective synthesis of polysubstituted naphthalenes, such as the transmutation of isoquinolines using Wittig reagents, offer innovative pathways to tailored precursors. nih.gov

Furthermore, the introduction of substituents at the remaining aromatic positions (2, 3, 6, and 7) is crucial for tuning the molecule's electronic properties, solubility, and solid-state packing. Strategies may involve the functionalization of precursors prior to the final oxidation step. Techniques such as the bromination of the naphthalene core followed by cross-coupling reactions could be employed to install a variety of electronic-donating or -withdrawing groups. researchgate.netchemicalbook.comrsc.org The synthesis of complex derivatives, such as 1,4,5,8-tetraethynylnaphthalene, demonstrates that the peri-positions of the naphthalene core can accommodate significant steric bulk, opening the door to complex three-dimensional architectures. rsc.org

Synthetic StrategyPrecursor/Related CompoundPotential for Tetrone Architectures
OxidationPyrene; 1,4,5,8-Tetrasubstituted NaphthalenesDirect access to the tetrone core and its derivatives. wikipedia.org
Halogenation & Cross-CouplingNaphthalene; 4,8-dibromo-1,5-naphthyridineIntroduction of diverse functional groups at the 2,3,6,7-positions to tune electronic properties. researchgate.netrsc.org
Skeletal EditingIsoquinolinesNovel entry to specifically substituted naphthalene precursors. nih.gov
Peri-Functionalization1,4,5,8-Tetrabromonaphthalene (B3277424)Attachment of bulky or electronically active groups directly to the core to influence packing and intermolecular interactions. chemicalbook.comrsc.org

Exploration of Naphthalene-tetrone Derivatives in Next-Generation Electronic Devices

The strong electron-accepting nature of the this compound core makes it a prime candidate for n-type organic semiconductors. Its precursor, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), is a well-established n-type material with a high electron affinity of approximately 4.0 eV and has been utilized in various electronic devices. ossila.comchemicalbook.com It is anticipated that the tetrone, with its four electron-withdrawing carbonyl groups, will exhibit even more pronounced electron-accepting properties.

Future exploration in this area will involve the synthesis of soluble tetrone derivatives and their incorporation into next-generation electronic devices, including:

Organic Field-Effect Transistors (OFETs): NTCDA has been used as the active semiconductor in n-channel OFETs. chemicalbook.comalfachemch.com Research into tetrone-based OFETs could reveal materials with higher electron mobilities and improved air stability, which are critical for practical applications.

Organic Photovoltaics (OPVs): The high electron affinity of the tetrone core makes it an excellent candidate for an acceptor material in OPV devices, paired with a suitable electron-donating polymer or small molecule. chemicalbook.com NTCDA has already been shown to function as an effective electron transport material in organic solar cells. ossila.com

Energy Storage: Organic electrode materials are of great interest for lithium-ion batteries. NTCDA has been investigated as an anode material, and its performance can be significantly enhanced by grafting it onto larger macromolecular structures to prevent dissolution in the electrolyte. rsc.orgnih.govresearchgate.net The tetrone, with its multiple redox-active carbonyl sites, could offer higher specific capacities and operating voltages.

The table below compares the known properties of the precursor NTCDA with the projected properties for this compound, highlighting the potential for enhanced performance.

Property1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTCDA)Projected for this compound
Electron Affinity ~4.0 eV ossila.comchemicalbook.com> 4.0 eV
Semiconductor Type n-type sigmaaldrich.comsigmaaldrich.comStrong n-type
Reported Mobility 0.003 cm²/V·s sigmaaldrich.comsigmaaldrich.comPotentially higher than NTCDA
Redox Centers 2x Anhydride (B1165640) groups4x Carbonyl groups
Key Applications OFETs, OPVs, Li-ion Batteries chemicalbook.comrsc.orgEnhanced performance in OFETs, OPVs, and higher capacity batteries

Advanced Mechanistic Investigations of Complex Naphthalene-tetrone Reactions

A deep understanding of the reaction mechanisms involving this compound is essential for controlling its synthesis and predicting its behavior in functional materials. Due to its high reactivity, the tetrone is likely to participate in a variety of complex chemical transformations. Future research should prioritize advanced mechanistic studies to elucidate these pathways.

A useful model for this system is the hydrolysis of its precursor, NTCDA. Kinetic studies have shown that the hydrolysis proceeds in a stepwise manner, with the opening of the first anhydride ring being significantly faster than the second, revealing how electronic effects are transmitted across the conjugated naphthalene system. rsc.org

For this compound, key areas for mechanistic investigation include:

Redox Chemistry: Detailed electrochemical studies, such as cyclic voltammetry, are needed to map out the sequential reduction and oxidation processes. Understanding the stability and properties of the resulting radical anions and cations is fundamental to its application in batteries, electrochromic devices, and as a molecular dopant.

Nucleophilic Addition Reactions: As a quinone, the tetrone is susceptible to nucleophilic attack. Investigating the kinetics and regioselectivity of these reactions is crucial for understanding its stability and for developing synthetic routes to new derivatives.

Photochemical Reactions: The response of the tetrone to ultraviolet and visible light should be explored. This includes studying its photostability, potential for photo-induced electron transfer, and whether it can act as a photosensitizer or photocatalyst.

Thermal Decomposition: Understanding the thermal stability and decomposition pathways of tetrone derivatives is critical for their processing and for ensuring the long-term operational stability of devices.

Integration of Naphthalene-tetrone Systems into Hybrid and Nanoscale Materials

The unique electronic properties and planar structure of this compound make it an exceptional building block for the construction of advanced hybrid and nanoscale materials. By combining the tetrone with other material classes, it is possible to create systems with synergistic or entirely new functionalities.

Future research in this domain will likely focus on several key areas:

Metal-Organic and Covalent-Organic Frameworks (MOFs & COFs): The tetracarboxylic acid precursor to the tetrone is an ideal building block for creating porous, crystalline frameworks. While the tetrone itself may be too reactive to act as a linker, it could be incorporated as a guest molecule within the pores of a stable host MOF. This would create a host-guest system where the framework provides stability and ordered arrangement, while the encapsulated tetrone imparts electronic functionality. NTCDA is already recognized as a potential ligand for such networks. ossila.com

Macromolecular and Supramolecular Hybrids: Grafting naphthalene-tetrone derivatives onto polymers or large macrocycles is a promising strategy to enhance their processability and stability. A notable example is the covalent attachment of NTCDA to a nickel phthalocyanine (B1677752) macrocycle, which created a superior anode material for lithium-ion batteries by improving conductivity and preventing dissolution. rsc.orgnih.govresearchgate.net Applying this strategy to the tetrone could lead to highly stable, high-capacity organic electrodes.

Nanocomposites and Heterojunctions: The tetrone's planar, π-conjugated surface facilitates strong interactions with other nanoscale materials like graphene, carbon nanotubes, and other organic semiconductors. These interactions can be leveraged to create functional nanocomposites. For example, NTCDA has been used as a molecular filler in polymers to create composites with excellent high-temperature energy storage properties. ossila.com It has also been combined with graphitic carbon nitride to form van der Waals heterojunctions that exhibit enhanced photochemical activity. rsc.org The superior electron-accepting ability of the tetrone could lead to even more efficient charge separation and transport in such heterostructures, benefiting applications in photocatalysis, sensors, and nanoelectronics.

Synergistic Approaches Combining Computational Design and Experimental Validation for Targeted Material Properties

To accelerate the discovery and optimization of naphthalene-tetrone-based materials, a synergistic approach that tightly integrates computational design with experimental synthesis and validation is paramount. This paradigm allows for the pre-screening of a vast chemical space, prioritizing synthetic efforts on the most promising candidates.

The workflow for such a synergistic approach would involve the following iterative steps:

Computational Design and Prediction: Employing quantum chemical methods like Density Functional Theory (DFT), researchers can model hypothetical naphthalene-tetrone derivatives with various functional groups. These calculations can predict key properties essential for material performance.

Targeted Synthesis: Based on the computational predictions, synthetic chemists can focus on preparing the molecules identified as having the most desirable properties (e.g., the highest electron mobility or optimal light absorption).

Experimental Characterization and Validation: The newly synthesized compounds are then thoroughly characterized to measure their actual properties. This includes spectroscopic analysis, electrochemical measurements (e.g., cyclic voltammetry), and evaluation of their performance in prototype devices.

Model Refinement: The experimental data are used to benchmark and refine the computational models. This feedback loop improves the predictive accuracy of the theoretical methods, enabling more precise and efficient design in subsequent cycles.

The table below outlines key parameters that would be central to this integrated computational-experimental workflow.

Research StepKey Parameters & MethodsGoal
Computational Design (DFT) LUMO/HOMO energy levels, electron affinity, ionization potential, reorganization energy, absorption spectra.Predict electronic and optical properties; identify promising synthetic targets.
Experimental Synthesis Multi-step organic synthesis, purification (e.g., chromatography, sublimation).Prepare high-purity samples of the designed molecules.
Experimental Validation UV-Vis Spectroscopy, Cyclic Voltammetry, X-ray Diffraction, Device fabrication (e.g., OFETs).Measure actual properties and performance metrics (e.g., absorption, redox potentials, crystal packing, charge carrier mobility).
Synergistic Feedback Comparison of calculated vs. measured data.Refine computational models for improved predictive power and guide the next generation of material design.

By embracing these future research directions, the scientific community can unlock the full potential of this compound chemistry, paving the way for innovations in organic electronics, energy storage, and functional materials.

Q & A

Q. What are the established synthesis routes for Naphthalene-1,4,5,8-tetrone, and how can purity be optimized?

this compound (CAS 81-30-1) is commonly synthesized via two primary routes:

  • Route 1 : Starting with 1,5-dichloronaphthalene, followed by sequential carboxylation and cyclization to form the tetracarboxylic dianhydride structure .
  • Route 2 : Using 1,4-naphthalenedicarboxylic acid as a precursor, with controlled dehydration and oxidation steps to yield the final product .
    Purity optimization involves sublimation under reduced pressure (≥98% purity) or HPLC-based purification for analytical-grade material . Critical parameters include reaction temperature (typically 200–300°C) and inert gas flow to prevent side reactions.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify the aromatic backbone and anhydride functional groups. Peaks at δ 8.5–9.0 ppm (aromatic protons) and 160–170 ppm (carbonyl carbons) are diagnostic .
  • FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O-C asymmetric stretching) confirm the dianhydride structure .
  • Elemental Analysis : Matches theoretical molecular formula (C₁₄H₄O₆, MW 268.18) .

Q. What are the primary research applications of this compound in materials science?

  • n-Type Organic Semiconductors : Its electron-deficient structure enables use in organic field-effect transistors (OFETs) and photovoltaics .
  • High-Temperature Polymers : Serves as a monomer for polyimides with thermal stability >400°C, suitable for aerospace coatings .
  • Fluorescent Probes : Derivatives act as bioreductive markers for hypoxic cells in biomedical imaging .

Advanced Research Questions

Q. How can the tribological properties of this compound derivatives be optimized for lubricant applications?

Derivatives like 1,4,5,8-4Cn esters exhibit superior kinematic viscosity (KV) and viscosity index (VI) compared to traditional lubricants (e.g., DOS, Phe-3Ci8). Key findings include:

Property1,4,5,8-4CnDOSPhe-3Ci8
KV at 40°C (mm²/s)120–15045–5060–70
VI180–200120–130140–150
Optimization strategies:
  • Introduce alkyl side chains to enhance π-π stacking and reduce friction coefficients (COF <0.08) .
  • Adjust ester chain length to balance viscosity and oxidative stability (initial oxidation temperature >250°C) .

Q. How should researchers address contradictions in toxicological data for this compound?

Conflicting toxicity reports arise from variability in study designs. ATSDR’s systematic review framework recommends:

  • Inclusion Criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation, oral, dermal) and endpoints (e.g., hepatic/renal effects) .
  • Confidence Grading : Classify studies as high/moderate/low based on methodological rigor (e.g., sample size, controls) .
  • Mechanistic Analysis : Resolve discrepancies by examining metabolite stability (e.g., naphthoquinone adducts’ half-life in hemoglobin) .

Q. What methodologies improve the stability of this compound derivatives in biological systems?

  • Bioreductive Binding : Incorporate heterocyclic side chains to enhance selective binding in hypoxic environments, reducing off-target degradation .
  • Encapsulation : Use lipid nanoparticles or cyclodextrins to protect against hydrolytic cleavage in aqueous media .
  • Adduct Monitoring : Track stability via LC-MS/MS for naphthalene oxide-DNA adducts (LOD <0.1 ppb) .

Methodological Considerations

Q. How to design experiments assessing environmental persistence of this compound?

  • Fate Studies : Use OECD 308/309 guidelines to measure biodegradation in water/sediment systems .
  • Partitioning Analysis : Determine log Kow (predicted 2.5–3.0) and soil adsorption coefficients (Koc) via HPLC .
  • Monitoring : Employ GC-MS for environmental samples (detection limit 1 ng/L) .

Q. What are best practices for synthesizing high-purity this compound on a milligram scale?

  • Sublimation : Purify under vacuum (10⁻³ mbar) at 300–320°C to remove impurities .
  • Solvent Recrystallization : Use anhydrous DMF/acetone mixtures (1:3 v/v) for crystal growth .
  • Quality Control : Validate purity via DSC (melting point >300°C) and XRD for crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.